Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-
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Overview
Description
Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro-: is an organic compound with the molecular formula C10H14N2O4 It is a derivative of benzenamine (aniline) where the amino group is substituted with two methoxy groups at the 2 and 5 positions, and a nitro group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with .
Nitration: The amino group is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4 position.
Dimethylation: The resulting nitro compound is then subjected to dimethylation using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide to yield .
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta positions relative to the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Electrophiles such as bromine, chlorine, and nitrating agents.
Major Products:
Reduction: 2,5-dimethoxy-N,N-dimethyl-4-aminobenzenamine.
Oxidation: 2,5-dimethoxybenzoquinone derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution and reduction reactions.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to biologically active compounds.
- Studied for its antimicrobial and antifungal properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Investigated for its potential use in organic electronics and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- depends on the specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. In substitution reactions, the nitro group influences the reactivity of the aromatic ring, directing electrophiles to specific positions.
Comparison with Similar Compounds
- Benzenamine, N,N-dimethyl-4-nitro-
- 2,5-Dimethoxyaniline
- 4-Nitroaniline
Comparison:
- Benzenamine, N,N-dimethyl-4-nitro- lacks the methoxy groups, making it less reactive in certain substitution reactions.
- 2,5-Dimethoxyaniline does not have the nitro group, resulting in different reactivity and applications.
- 4-Nitroaniline lacks both the methoxy and dimethylamino groups, making it less versatile in synthetic applications.
Uniqueness: Benzenamine, 2,5-dimethoxy-N,N-dimethyl-4-nitro- is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing nitro group, providing a balance of reactivity that can be exploited in various chemical reactions and applications.
Properties
CAS No. |
71550-50-0 |
---|---|
Molecular Formula |
C10H14N2O4 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2,5-dimethoxy-N,N-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C10H14N2O4/c1-11(2)7-5-10(16-4)8(12(13)14)6-9(7)15-3/h5-6H,1-4H3 |
InChI Key |
JSOVAHGEPQCHNC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
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